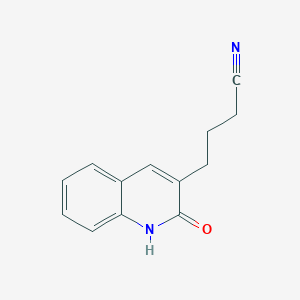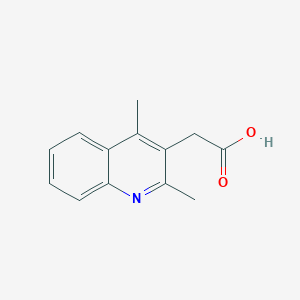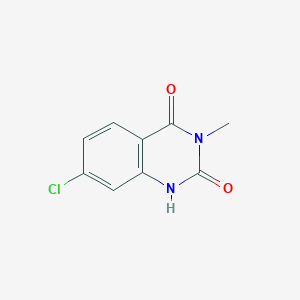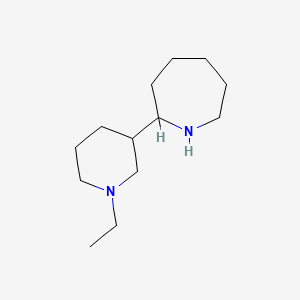
(4-Chlorophenyl)(ethoxy)dimethylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Chlorophenyl)(ethoxy)dimethylsilane is an organosilicon compound with the molecular formula C10H15ClO2Si It is characterized by the presence of a chlorophenyl group, an ethoxy group, and two methyl groups attached to a silicon atom
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Chlorophenyl)(ethoxy)dimethylsilane typically involves the reaction of 4-chlorophenylmagnesium bromide with ethoxydimethylchlorosilane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silicon-chlorine bond. The general reaction scheme is as follows:
4-Chlorophenylmagnesium bromide+Ethoxydimethylchlorosilane→this compound+MgBrCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
化学反应分析
Types of Reactions: (4-Chlorophenyl)(ethoxy)dimethylsilane can undergo various chemical reactions, including:
Substitution Reactions: The ethoxy group can be replaced by other nucleophiles under suitable conditions.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes.
Reduction Reactions: Reduction can lead to the formation of silanes with different substituents.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield (4-Chlorophenyl)(amino)dimethylsilane.
科学研究应用
(4-Chlorophenyl)(ethoxy)dimethylsilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Medicine: Investigated for its role in drug delivery systems due to its ability to modify surface properties.
Industry: Utilized in the production of specialty polymers and coatings.
作用机制
The mechanism by which (4-Chlorophenyl)(ethoxy)dimethylsilane exerts its effects involves interactions with various molecular targets. The silicon atom can form bonds with oxygen, nitrogen, and other elements, leading to the formation of stable compounds. The pathways involved in these interactions are influenced by the electronic and steric properties of the substituents attached to the silicon atom.
相似化合物的比较
- (4-Chlorophenyl)(methyl)dimethylsilane
- (4-Chlorophenyl)(ethyl)dimethylsilane
- (4-Chlorophenyl)(propoxy)dimethylsilane
Comparison: Compared to its analogs, (4-Chlorophenyl)(ethoxy)dimethylsilane is unique due to the presence of the ethoxy group, which imparts different reactivity and physical properties. The ethoxy group can participate in hydrogen bonding and other interactions, making this compound suitable for specific applications where such properties are desirable.
属性
分子式 |
C10H15ClOSi |
|---|---|
分子量 |
214.76 g/mol |
IUPAC 名称 |
(4-chlorophenyl)-ethoxy-dimethylsilane |
InChI |
InChI=1S/C10H15ClOSi/c1-4-12-13(2,3)10-7-5-9(11)6-8-10/h5-8H,4H2,1-3H3 |
InChI 键 |
VXDWIRHTDILIKC-UHFFFAOYSA-N |
规范 SMILES |
CCO[Si](C)(C)C1=CC=C(C=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B11892247.png)
![[1,2,4]Triazolo[5,1-b]quinazolin-9(3H)-one, 3-amino-2-methyl-](/img/structure/B11892250.png)






![Ethyl 2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate](/img/structure/B11892287.png)
![4-Ethyl-2-methyl-2,3-dihydrofuro[2,3-b]quinoline](/img/structure/B11892290.png)
